4-Bromo-N1-methylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

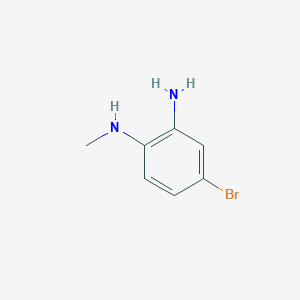

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXCXQPNYWBAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289564 | |

| Record name | 4-Bromo-N1-methyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69038-76-2 | |

| Record name | 4-Bromo-N1-methyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69038-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N1-methyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine with significant potential in synthetic and medicinal chemistry. This document collates available data on its chemical identity, physicochemical properties, and key safety information. Furthermore, it outlines a detailed, plausible synthetic protocol and explores its application as a scaffold in the development of kinase inhibitors, highlighting the relevant p38 MAP kinase signaling pathway.

Core Compound Identification and Properties

This compound is a chemical intermediate available in two primary forms: the free base and its dihydrochloride salt. It is crucial to distinguish between these two forms as they possess different Chemical Abstracts Service (CAS) numbers and molecular weights.

| Identifier | This compound (Free Base) | This compound dihydrochloride |

| CAS Number | 69038-76-2[1] | 55783-42-1[2] |

| Molecular Formula | C₇H₉BrN₂[1] | C₇H₁₁BrCl₂N₂ |

| Molecular Weight | 201.07 g/mol [3] | 273.99 g/mol |

| IUPAC Name | This compound[1] | This compound;dihydrochloride |

| Synonyms | 4-Bromo-N-methyl-1,2-benzenediamine | N/A |

| Physical Form | Solid[1] | Not specified |

| Purity | Typically ≥97%[1] | Typically ≥97% |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] | Keep in a dark place, under an inert atmosphere, at room temperature. |

Safety Information

The following hazard and precautionary statements are associated with this compound.

| Category | Statements |

| Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H317: May cause an allergic skin reaction. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Experimental Protocols

Proposed Synthesis: Reduction of 4-bromo-N-methyl-2-nitroaniline

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using stannous chloride (SnCl₂), a common and effective method for this transformation.[4][5]

Materials:

-

4-bromo-N-methyl-2-nitroaniline

-

Anhydrous Stannous Chloride (SnCl₂)

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 5M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-N-methyl-2-nitroaniline (1 equivalent) in absolute ethanol.

-

Addition of Reducing Agent: To this solution, add anhydrous stannous chloride (SnCl₂) (approximately 4-5 equivalents).

-

Acidification: Slowly add concentrated hydrochloric acid. The reaction is typically carried out under acidic conditions.

-

Reaction: Heat the mixture to reflux (approximately 60-80°C) and maintain for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-10). This will precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Illustrative Experimental Workflow

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

Substituted o-phenylenediamines are valuable precursors in the synthesis of a variety of heterocyclic compounds, many of which have demonstrated significant biological activity. In particular, these scaffolds are utilized in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

p38 Mitogen-Activated Protein (MAP) Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade that responds to stress stimuli, such as inflammatory cytokines and environmental stress.[6][7] This pathway is involved in regulating inflammation, apoptosis, and cell differentiation.[8] Consequently, inhibitors of p38 MAP kinase are of great interest as potential therapeutic agents for inflammatory diseases.[9][10] The synthesis of many p38 MAP kinase inhibitors involves the use of diamine derivatives to construct the core heterocyclic scaffold that interacts with the kinase.[11][12][13]

Illustrative p38 MAP Kinase Signaling Pathway

Caption: Overview of the p38 MAP kinase signaling cascade and a potential point of therapeutic intervention.

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, suppliers often have this data available upon request.[2] For reference, the spectral data of the closely related compound, 4-Bromobenzene-1,2-diamine, can be used for comparative purposes. The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons, the amine protons, and a characteristic singlet for the methyl group. Similarly, the ¹³C NMR spectrum would display signals for the carbon atoms of the benzene ring and the methyl group. Mass spectrometry would confirm the molecular weight of the compound.

This technical guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is encouraged to fully characterize its properties and explore its potential in the synthesis of novel, biologically active compounds.

References

- 1. This compound | 69038-76-2 [sigmaaldrich.com]

- 2. 55783-42-1|this compound dihydrochloride|BLD Pharm [bldpharm.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 4-Bromo-N1-methylbenzene-1,2-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this compound, this document compiles available computational data alongside experimental values for closely related analogs to offer a comparative perspective. Furthermore, detailed experimental protocols for its synthesis are provided, based on established chemical methodologies.

Core Physicochemical Data

Quantitative data for this compound and its key analogs are summarized in the table below. The data for the target compound is primarily computational, highlighting the need for further experimental characterization.

| Property | This compound | 4-bromo-o-phenylenediamine (Parent Amine) | N-methyl-o-phenylenediamine (Analog) |

| CAS Number | 69038-76-2[1] | 1575-37-7[2][3][4][5] | 4760-34-3[6][7][8] |

| Molecular Formula | C₇H₉BrN₂[1] | C₆H₇BrN₂[5] | C₇H₁₀N₂[6][8] |

| Molecular Weight | 201.06 g/mol [9] | 187.04 g/mol [2][5] | 122.17 g/mol [6][8] |

| Physical Form | Solid[1] | Crystals or powder[3] | Liquid[7] |

| Melting Point | Data not available | 64-69 °C[2][3][5] | 22 °C[6][7] |

| Boiling Point | Data not available | Data not available | 123-124 °C @ 10 mmHg[7] |

| Solubility | Data not available | Soluble in chloroform[2][5][10] | Data not available |

| logP (Calculated) | 2.4948[6] | Data not available | 1.3105[8] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų[6] | Data not available | 38.05 Ų[8] |

| Hydrogen Bond Donors | 2[6] | 2 | 2[8] |

| Hydrogen Bond Acceptors | 2[6] | 2 | 2[8] |

| Rotatable Bonds | 1[6] | 0 | 1[8] |

Experimental Protocols

Synthesis of 4-bromo-o-phenylenediamine (Precursor)

This protocol is adapted from established methods for the bromination of o-phenylenediamine.[11][12]

Materials:

-

o-Phenylenediamine

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium bromide

-

30% Hydrogen peroxide

-

Sodium sulfite

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve o-phenylenediamine (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and add acetic anhydride (2.2 eq) dropwise to protect the amino groups.

-

After the addition is complete, allow the reaction to warm to 50°C and stir for 1-2 hours.

-

Cool the reaction mixture to room temperature and add sodium bromide (1.0 eq).

-

Slowly add 30% hydrogen peroxide (1.1 eq) dropwise, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 2 hours, then heat to 50-60°C for an additional 2-3 hours.

-

Pour the reaction mixture into ice water containing a small amount of sodium sulfite to quench any remaining peroxide.

-

Filter the resulting precipitate, which is the diacetylated intermediate.

-

Hydrolyze the intermediate by heating with aqueous sodium hydroxide in methanol.

-

Cool the mixture, and collect the precipitated 4-bromo-o-phenylenediamine by filtration.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound

Two common methods for the N-methylation of aromatic amines are the Ullmann condensation and reductive amination.

Method 1: Ullmann-Type N-Methylation

This is a general protocol for the copper-catalyzed N-alkylation of aryl amines.[13][14][15]

Materials:

-

4-bromo-o-phenylenediamine

-

Methyl iodide or dimethyl sulfate

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., N,N'-dimethylethylenediamine)

-

A base (e.g., potassium carbonate or cesium carbonate)

-

A high-boiling polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide)

Procedure:

-

To a reaction flask, add 4-bromo-o-phenylenediamine (1.0 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).

-

Add the solvent and stir the mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Add the methylating agent (1.1 eq) and heat the reaction mixture to 100-120°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Method 2: Reductive Amination

This protocol describes the N-methylation of an amine using formaldehyde and a reducing agent.[16][17][18][19][20]

Materials:

-

4-bromo-o-phenylenediamine

-

Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride or sodium cyanoborohydride

-

A suitable solvent (e.g., 1,2-dichloroethane or methanol)

-

Acetic acid (catalyst)

Procedure:

-

Dissolve 4-bromo-o-phenylenediamine (1.0 eq) in the chosen solvent.

-

Add formaldehyde (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Add the reducing agent (1.5 eq) portion-wise, monitoring for gas evolution.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the synthetic workflow and a potential application of this compound.

Caption: Synthetic workflow for this compound.

Caption: Potential application in the synthesis of benzimidazole derivatives.

References

- 1. This compound | 69038-76-2 [sigmaaldrich.com]

- 2. 4-Bromo-o-phenylenediamine, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. 4-Bromo-o-phenylenediamine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. H26929.14 [thermofisher.com]

- 5. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]

- 6. N-Methyl-o-phenylenediamine|lookchem [lookchem.com]

- 7. N-Methyl-1,2-phenylenediamine 97 4760-34-3 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]

- 18. researchgate.net [researchgate.net]

- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 20. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition | Semantic Scholar [semanticscholar.org]

Structural Analysis of 4-Bromo-N1-methylbenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-Bromo-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from analogous compounds, predicted spectroscopic data, and established analytical methodologies to serve as a foundational resource.

Core Compound Identification

Basic chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 69038-76-2[1] |

| Molecular Formula | C₇H₉BrN₂[1] |

| Molecular Weight | 201.06 g/mol |

| IUPAC Name | This compound[1] |

| Canonical SMILES | CNC1=C(C=C(C=C1)Br)N |

| InChI Key | JGXCXQPNYWBAGW-UHFFFAOYSA-N[1] |

Physicochemical and Safety Data

The following table outlines the known physicochemical properties and safety information for this compound, primarily sourced from chemical supplier data.

| Property | Value |

| Physical Form | Solid[1] |

| Purity | Typically >97%[1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere[1] |

| Signal Word | Warning[1] |

| Hazard Statements | H317 (May cause an allergic skin reaction)[1] |

| Precautionary Statements | P261, P280[1] |

Synthesis and Characterization Workflow

The logical workflow for the synthesis and structural confirmation of this compound is depicted below. This involves the synthesis of a key intermediate followed by reduction and subsequent analytical characterization.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the preparation of the precursor, 4-Bromo-N-methyl-2-nitroaniline, followed by the reduction of the nitro group.

Step 1: Synthesis of 4-Bromo-N-methyl-2-nitroaniline (Precursor)

A plausible method for the synthesis of the precursor is the N-methylation of 4-bromo-2-nitroaniline.

-

Materials: 4-bromo-2-nitroaniline, a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetone or acetonitrile).

-

Procedure:

-

Dissolve 4-bromo-2-nitroaniline in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir.

-

Slowly add the methylating agent to the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Reduction of 4-Bromo-N-methyl-2-nitroaniline

The nitro group of the precursor is reduced to an amine to yield the final product.

-

Materials: 4-Bromo-N-methyl-2-nitroaniline, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol for catalytic hydrogenation).

-

Procedure (using SnCl₂):

-

Suspend 4-Bromo-N-methyl-2-nitroaniline in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature with an ice bath.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until a basic pH is achieved.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain standard ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak and analyze the fragmentation pattern in MS/MS mode to further confirm the structure.

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra, the following data is predicted based on the chemical structure and data from analogous compounds.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | m | 2H | Aromatic CH |

| ~6.6-6.7 | d | 1H | Aromatic CH |

| ~4.0-5.0 | br s | 2H | -NH₂ |

| ~3.5-4.0 | br s | 1H | -NH-CH₃ |

| ~2.9 | s | 3H | -CH₃ |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~140-145 | C-NH₂ |

| ~135-140 | C-NH-CH₃ |

| ~120-125 | C-Br |

| ~115-120 | Aromatic CH |

| ~110-115 | Aromatic CH |

| ~105-110 | Aromatic CH |

| ~30 | -CH₃ |

Predicted Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Note: The technical information and protocols provided in this guide are intended for qualified researchers and should be handled with appropriate safety precautions in a laboratory setting. The predicted data should be confirmed by experimental analysis.

References

synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine from 4-bromo-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine from 4-bromo-o-phenylenediamine. The synthesis of selectively mono-methylated phenylenediamines is a critical process in the development of various pharmaceutical compounds and heterocyclic scaffolds. Achieving high selectivity for the mono-N-methylated product over the di-N-methylated byproduct is a primary challenge addressed by the methodologies outlined herein. This document details established experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathway.

Introduction

This compound is a valuable substituted aromatic diamine intermediate. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the vicinal primary and secondary amino groups are precursors for the formation of important heterocyclic systems, such as benzimidazoles, quinoxalines, and other pharmacologically relevant structures. The selective introduction of a single methyl group modulates the compound's electronic properties, solubility, and steric profile, which can significantly influence the biological activity of its derivatives.

The primary challenge in this synthesis is controlling the degree of methylation. Direct alkylation of 4-bromo-o-phenylenediamine can readily lead to the formation of the undesired N,N'-dimethylated product. Therefore, reaction conditions must be carefully optimized to favor mono-methylation. This guide outlines two plausible and effective protocols for this transformation based on analogous and well-established N-alkylation reactions.

Reaction Pathway and Mechanism

The synthesis proceeds via the nucleophilic substitution of a methylating agent by one of the amino groups of 4-bromo-o-phenylenediamine. The selectivity for mono-methylation is influenced by the reactivity of the methylating agent, the choice of base and solvent, and the reaction temperature. One effective approach is a copper-catalyzed Ullmann-type reaction, which is particularly suitable for the N-arylation and N-alkylation of aryl amines. An alternative, more classical approach involves direct N-alkylation using a methyl halide in the presence of a non-nucleophilic base.

Caption: General reaction scheme for the N-methylation of 4-bromo-o-phenylenediamine.

Experimental Protocols

Two primary protocols are presented for the synthesis. Protocol 1 is based on a copper-catalyzed Ullmann-type reaction, adapted from procedures for analogous N-ethylations.[1] Protocol 2 describes a classical N-alkylation method, drawing from established procedures for methylating aromatic amines and related heterocyclic systems.[2][3]

Protocol 1: Copper-Catalyzed N-Methylation

This method utilizes a copper(I) catalyst to facilitate the selective mono-methylation of the aromatic diamine.

Materials:

-

4-bromo-o-phenylenediamine

-

Methyl iodide (CH₃I)

-

Copper(I) oxide (Cu₂O)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a sealable reaction tube, combine 4-bromo-o-phenylenediamine (1.0 mmol), potassium carbonate (1.3 mmol), and copper(I) oxide (0.1 mmol, 10 mol%).

-

Solvent and Reagent Addition: Add the solvent (DMF or NMP, 5 mL) to the tube. Finally, add methyl iodide (1.2 mmol).

-

Reaction Execution: Seal the tube tightly and heat the mixture in an oil bath at 110-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Classical N-Alkylation

This protocol employs a strong base and a polar aprotic solvent to achieve methylation without a metal catalyst.

Materials:

-

4-bromo-o-phenylenediamine

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve 4-bromo-o-phenylenediamine (1.0 mmol) in DMF (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: Add potassium carbonate (1.3 mmol) to the solution. Stir the mixture at room temperature for 15-20 minutes.

-

Methylating Agent Addition: Add methyl iodide (1.2 mmol) dropwise to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to 70 °C and maintain it under reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) to precipitate the product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the described protocols. Yields are estimated based on analogous reactions and may vary depending on the precise reaction conditions and scale.

| Parameter | Protocol 1: Copper-Catalyzed | Protocol 2: Classical Alkylation |

| Reactants | ||

| 4-bromo-o-phenylenediamine | 1.0 mmol | 1.0 mmol |

| Methyl Iodide | 1.2 mmol | 1.2 mmol |

| Reagents & Catalysts | ||

| Base | K₂CO₃ (1.3 mmol) | K₂CO₃ (1.3 mmol) |

| Catalyst | Cu₂O (0.1 mmol) | None |

| Solvent | DMF or NMP (5 mL) | DMF (5 mL) |

| Reaction Conditions | ||

| Temperature | 110-120 °C | 70 °C |

| Time | 12-24 hours | 2-4 hours |

| Work-up & Purification | ||

| Primary Method | Extraction & Chromatography | Precipitation & Recrystallization |

| Expected Outcome | ||

| Estimated Yield | 60-75% | 55-70% |

Experimental Workflow Visualization

The following diagram illustrates the general workflow from reaction setup to the final purified product.

Caption: A generalized workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound from 4-bromo-o-phenylenediamine can be effectively achieved through either a copper-catalyzed Ullmann-type reaction or a classical N-alkylation approach. The choice of method may depend on available resources, desired scale, and tolerance for metal catalysts. Careful control of stoichiometry and reaction temperature is paramount to maximize the yield of the desired mono-methylated product and minimize the formation of di-substituted byproducts. The protocols provided in this guide offer robust starting points for the successful synthesis of this versatile chemical intermediate.

References

4-Bromo-N1-methylbenzene-1,2-diamine IUPAC name and synonyms

An In-Depth Technical Guide to 4-Bromo-N1-methylbenzene-1,2-diamine

Chemical Identity

This compound is a substituted aromatic diamine that serves as a valuable building block in organic synthesis. Its structure, featuring a bromine atom and two amino groups (one of which is methylated) on a benzene ring, makes it a versatile precursor for various heterocyclic compounds.

IUPAC Name: 4-bromo-N¹-methylbenzene-1,2-diamine[1]

Synonyms:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 69038-76-2 | [1][3] |

| Molecular Formula | C₇H₉BrN₂ | [1][3] |

| Molecular Weight | 201.06 g/mol | [3] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI | 1S/C7H9BrN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | [1] |

| InChIKey | JGXCXQPNYWBAGW-UHFFFAOYSA-N | [1] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of its nitro precursor. Below is a detailed experimental protocol based on available synthetic routes.

Synthesis of this compound from 4-bromo-N-methyl-2-nitroaniline[3]

This procedure involves the reduction of the nitro group of 4-bromo-N-methyl-2-nitroaniline to an amine.

Materials:

-

4-bromo-N-methyl-2-nitroaniline

-

Reducing agent (e.g., Tin(II) chloride in ethanol/HCl, or catalytic hydrogenation)

-

Water (H₂O)

-

Ethyl acetate (EA)

Protocol:

-

The precursor, 4-bromo-N-methyl-2-nitroaniline, is subjected to reduction. A common method is the use of a reducing agent like Tin(II) chloride or catalytic hydrogenation.

-

In a specific reported procedure, the reaction mixture is stirred at 80 °C for 4 hours.[3]

-

Reaction progress should be monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC), until the starting material is consumed.

-

Upon completion of the reaction, the mixture is poured into water (e.g., 60 mL).[3]

-

The aqueous layer is then extracted with an organic solvent, such as ethyl acetate (e.g., 40 mL, twice).[3]

-

The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by techniques such as column chromatography or recrystallization.

References

Stability and Storage Conditions of 4-Bromo-N1-methylbenzene-1,2-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity, purity, and reactivity for research and development applications. This technical guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this compound. While specific quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes information from safety data sheets of the compound and its structural analogs, alongside established principles of chemical stability and forced degradation studies.

Recommended Storage Conditions

Proper storage is crucial to maintain the quality and shelf-life of this compound. The following conditions are recommended based on available data for this and structurally similar compounds.[1]

| Parameter | Recommended Condition | Rationale |

| Temperature | Room temperature in a cool area | Prevents thermal degradation. |

| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation of the amine functional groups. |

| Light | Keep in a dark place | Protects against light-induced degradation (photolysis). |

| Moisture | Dry, well-ventilated area | Prevents hydrolysis and other moisture-related degradation. |

| Container | Tightly closed container | Prevents contamination and exposure to air and moisture. |

Stability Profile

Potential Degradation Pathways

The primary routes of degradation for this compound are anticipated to be oxidation and photodecomposition. The electron-rich nature of the aromatic ring and the presence of the amine functional groups make the molecule susceptible to attack by oxidizing agents and reactive oxygen species.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is recommended. Such studies expose the compound to a range of stress conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[2][3][4][5]

General Forced Degradation Protocol

The following table outlines a general protocol for conducting a forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[2]

| Stress Condition | Experimental Protocol | Analytical Technique |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. | HPLC-UV, LC-MS |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours. | HPLC-UV, LC-MS |

| Oxidation | Treat a solution of the compound with 3% H2O2 at room temperature for 24-48 hours. | HPLC-UV, LC-MS |

| Thermal Degradation | Expose the solid compound to 70°C for 48 hours. | HPLC-UV, LC-MS, DSC |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. | HPLC-UV, LC-MS |

Analytical Method: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the primary analytical tool for these studies. The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (MS) can be coupled with LC to aid in the identification of the degradation products.

Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.

References

In-Depth Technical Guide to the Spectral Data of 4-Bromo-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 4-Bromo-N1-methylbenzene-1,2-diamine (CAS No. 69038-76-2). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents a detailed summary of predicted spectral data based on analogous compounds and established spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

The following sections and tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for this compound. These predictions are derived from data available for structurally similar molecules, such as its N-ethyl analog, and general principles of spectroscopic analysis for aromatic amines.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons, and the N-methyl protons. The aromatic protons will exhibit splitting patterns influenced by their substitution on the benzene ring. The amine protons are typically broad and may exchange with D₂O.[3] The N-methyl group is expected to appear as a sharp singlet.[2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7 - 7.1 | m | 3H | Ar-H |

| ~3.6 (broad s) | br s | 3H | -NH₂ and -NH- |

| ~2.85 | s | 3H | -NH-CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the aromatic carbons and the N-methyl carbon. The carbon attached to the bromine atom is expected to be shifted to a lower field. Carbons bonded to nitrogen atoms are also characteristically deshielded.[4]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~144 | C -NHCH₃ |

| ~137 | C -NH₂ |

| ~124 | C -H |

| ~121 | C -H |

| ~117 | C -Br |

| ~114 | C -H |

| ~31 | -NH-C H₃ |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[5] Fragmentation patterns would likely involve the loss of the methyl group. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the molecular weight of this compound (201.06 g/mol ).[3][4]

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 201/203 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 186/188 | Medium | [M - CH₃]⁺ |

| 122 | Medium | [M - Br]⁺ |

| 107 | High | [M - Br - CH₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will feature characteristic absorption bands for N-H and C-H stretching, as well as aromatic ring vibrations. Primary and secondary amines show distinct N-H stretching absorptions in the region of 3300-3500 cm⁻¹.[6]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretching (primary and secondary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₃) |

| 1620 - 1580 | Strong | N-H bending and C=C aromatic stretching |

| 1500 - 1400 | Medium | C=C aromatic stretching |

| 1300 - 1200 | Medium | C-N stretching |

| 1100 - 1000 | Strong | C-Br stretching |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis Protocol

A common route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 4-bromo-N-methyl-2-nitroaniline.[7]

Materials:

-

4-bromo-N-methyl-2-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron (Fe) powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Acetic Acid

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-N-methyl-2-nitroaniline in ethanol or acetic acid.

-

Add an excess of the reducing agent (e.g., SnCl₂·2H₂O or Fe powder) to the solution.

-

If using tin(II) chloride, add concentrated HCl and heat the mixture to reflux. If using iron, heat the mixture in the presence of a small amount of acid.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Basify the mixture by slowly adding a concentrated NaOH or saturated NaHCO₃ solution until the pH is alkaline.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

-

¹H NMR data is reported in ppm downfield from TMS, with coupling constants (J) in Hertz.

-

¹³C NMR data is reported in ppm relative to the solvent signal.

Mass Spectrometry:

-

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

-

The sample is introduced via direct infusion or through a gas chromatography (GC) inlet.

-

The data is reported as a mass-to-charge ratio (m/z) with relative intensities.

Infrared Spectroscopy:

-

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

The data is reported in wavenumbers (cm⁻¹).

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the synthesis and analysis of this compound.

Caption: Structure of this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to 4-Bromo-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine valuable as a building block in organic synthesis, particularly for the development of heterocyclic compounds of interest in medicinal chemistry. This document covers its commercial availability, physicochemical properties, and representative experimental protocols for its application in synthesis.

Commercial Availability

This compound is commercially available from various chemical suppliers, primarily for research and development purposes. It is available as the free base and as a dihydrochloride salt. The purity of the commercially available compound is typically around 97%.[1] Pricing and available quantities vary by supplier.

Table 1: Commercial Supplier Data for this compound and its Dihydrochloride Salt

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (via Ambeed) | This compound | 69038-76-2 | 97% | 250 mg, 1 g, 5 g, 10 g |

| ChemScene | 4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride | 55783-42-1 | ≥97% | Inquire for details[1] |

| Fisher Scientific (via eMolecules) | 4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride | 55783-42-1 | Not specified | 5 g[2] |

| BLD Pharm | This compound | 69038-76-2 | Inquire for details | Inquire for details[3] |

| BLD Pharm | This compound dihydrochloride | 55783-42-1 | Inquire for details | Inquire for details[4] |

| ChemUniverse | This compound | 69038-76-2 | 97% | Inquire for details[5][6] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for reaction planning, characterization, and safety considerations.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 69038-76-2 |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Physical Form | Solid |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |

| InChI Key | JGXCXQPNYWBAGW-UHFFFAOYSA-N |

Representative Experimental Protocols

While specific protocols for the synthesis of this compound are not extensively published, its primary utility lies in its role as a precursor for heterocyclic systems. The following is a representative protocol for the synthesis of 2-substituted benzimidazole derivatives, a common application for o-phenylenediamines. This protocol is based on well-established methodologies and is readily adaptable for this compound.

Protocol: Synthesis of 2-Substituted Benzimidazoles via Condensation with Aldehydes

This procedure describes the condensation of an o-phenylenediamine with an aldehyde to form a benzimidazole ring system.[7][8]

Materials:

-

This compound (1 equivalent)

-

Substituted aldehyde (1 equivalent)

-

Solvent (e.g., methanol, ethanol, or a mixture like CHCl₃:MeOH)[8]

-

Catalyst (e.g., supported gold nanoparticles, boric acid, or simply acidic/oxidative conditions)[8][9]

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the substituted aldehyde (1 equivalent) to the solution.

-

If using a catalyst, add it to the reaction mixture (e.g., 1 mol% for supported gold catalysts).[8]

-

Stir the reaction mixture at room temperature or with gentle heating, depending on the chosen catalytic system.[7][8]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, the product can be isolated. If a heterogeneous catalyst is used, it can be removed by filtration and the solvent evaporated under reduced pressure.[8]

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 2-substituted benzimidazole derivative.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and subsequent characterization of compounds derived from this compound.

Caption: Synthetic workflow for a 2-substituted benzimidazole.

Caption: Workflow for the characterization of synthesized compounds.

References

- 1. chemscene.com [chemscene.com]

- 2. eMolecules 4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride | 55783-42-1 | Fisher Scientific [fishersci.com]

- 3. bldpharm.com [bldpharm.com]

- 4. 55783-42-1|this compound dihydrochloride|BLD Pharm [bldpharm.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 4-Bromo-N1-methylbenzene-1,2-diamine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

4-Bromo-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine that holds considerable promise as a versatile building block in the synthesis of novel therapeutic agents. While direct research on this specific molecule is limited, its structural similarity to other N-alkylated bromo-o-phenylenediamines provides a strong foundation for exploring its potential in medicinal chemistry. This technical guide consolidates available data on its synthesis, characterization, and, most importantly, its prospective applications as a scaffold for generating biologically active heterocyclic compounds. By examining the established pharmacological profiles of benzimidazoles, quinoxalines, and other related structures, this document aims to provide a forward-looking perspective for researchers engaged in drug discovery and development.

Introduction

The o-phenylenediamine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of heterocyclic compounds with diverse biological activities. The introduction of a bromine atom and an N-methyl group to this core, as in this compound, offers several strategic advantages for drug design. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR). The N-methyl group can influence the compound's physicochemical properties, such as solubility and lipophilicity, and can also play a crucial role in its binding to biological targets.

This guide will delve into the synthetic pathways for accessing this valuable intermediate, outline its potential applications in constructing key heterocyclic systems, and discuss the prospective biological activities of its derivatives.

Synthesis of this compound

Proposed Synthetic Pathway: Reduction of 4-bromo-N-methyl-2-nitroaniline

A likely synthetic route involves the reduction of 4-bromo-N-methyl-2-nitroaniline.[1] This method is advantageous due to the commercial availability of the starting material and the generally high yields of the reduction step.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Reduction using Zinc in Acetic Acid

The following protocol is adapted from the synthesis of a similar compound, 6-bromo-N1-methylbenzene-1,2-diamine, and is expected to be applicable.[2]

Materials:

-

4-bromo-N-methyl-2-nitroaniline

-

Zinc powder

-

Acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-bromo-N-methyl-2-nitroaniline (1.0 eq.) and zinc powder (2.0 eq.) in acetic acid is prepared.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

Upon completion of the reaction (monitored by TLC), the insoluble solids are removed by filtration.

-

The filtrate is concentrated under vacuum.

-

The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution.

-

The organic phase is dried over anhydrous sodium sulfate and concentrated under vacuum to yield the target product, this compound.

Potential Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of various heterocyclic compounds with established pharmacological importance.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] The condensation of o-phenylenediamines with aldehydes is a common method for their synthesis.

Figure 2: Synthesis of benzimidazole derivatives.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another class of pharmacologically significant heterocyclic compounds known for their antibacterial and anticancer effects.[3][4] They are typically synthesized through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.

Figure 3: Synthesis of quinoxaline derivatives.

Prospective Biological Activities and Signaling Pathways

While specific biological data for derivatives of this compound are not available, the known activities of structurally related benzimidazoles and quinoxalines suggest several promising avenues for investigation.

| Derivative Class | Potential Biological Activities | Potential Signaling Pathway Interactions |

| Benzimidazoles | Anticancer, Antimicrobial, Antiviral, Anthelmintic | Kinase Inhibition (e.g., PI3K, MAPK), Apoptosis Induction, Disruption of Microtubule Polymerization |

| Quinoxalines | Anticancer, Antibacterial, Antiviral, Anti-inflammatory | DNA Intercalation, Topoisomerase Inhibition, Kinase Inhibition |

| Metal Complexes | Anticancer (e.g., Platinum complexes) | Covalent Binding to DNA, Induction of Apoptosis |

This table is a summary of potential activities based on the broader classes of compounds that can be synthesized from the core molecule.

Hypothetical Signaling Pathway: Induction of Apoptosis

Many anticancer agents derived from these heterocyclic scaffolds exert their effects by inducing programmed cell death, or apoptosis. A hypothetical pathway illustrating this is shown below.

Figure 4: Hypothetical apoptosis induction pathway.

Experimental Protocols for Derivative Synthesis

General Protocol for Benzimidazole Synthesis

This protocol is based on well-established methodologies for the synthesis of benzimidazoles from o-phenylenediamines.[3]

Materials:

-

This compound

-

Substituted aldehyde

-

Catalyst (e.g., sodium metabisulfite)

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve this compound (1 equivalent) and the substituted aldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the oxidizing agent.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for Quinoxaline Synthesis

This protocol is adapted from general procedures for the synthesis of quinoxalines.[4]

Materials:

-

This compound

-

1,2-dicarbonyl compound (e.g., benzil)

-

Solvent (e.g., ethanol or acetic acid)

Procedure:

-

Dissolve this compound (1 equivalent) in the selected solvent in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Collect the product, which may precipitate upon cooling, by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting material for the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry. The presence of both a bromine atom for further diversification and an N-methyl group for modulating physicochemical properties makes it an attractive scaffold for drug discovery programs. Future research should focus on the validated synthesis of this compound, followed by the systematic synthesis and biological evaluation of its benzimidazole, quinoxaline, and other heterocyclic derivatives. Such studies will be crucial in elucidating the full potential of this versatile building block in the development of new therapeutic agents.

References

4-Bromo-N1-methylbenzene-1,2-diamine as a building block for heterocycles

An In-depth Technical Guide: 4-Bromo-N1-methylbenzene-1,2-diamine as a Building Block for Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 69038-76-2) is a substituted aromatic diamine that serves as a highly versatile building block in synthetic organic chemistry.[1][2] Its structure, featuring a benzene ring with adjacent amino and methylamino groups, is primed for the construction of various heterocyclic systems. The presence of a bromine atom at the 4-position provides a strategic handle for further molecular diversification through cross-coupling reactions, while the N1-methyl group influences the reactivity and substitution pattern of the resulting heterocycles.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of key heterocyclic scaffolds, particularly benzimidazoles and quinoxalines. These cores are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[3][4] While literature specifically detailing the reactions of the N1-methyl derivative is limited, this guide leverages well-established methodologies from closely related analogues, such as 4-bromo-N1-ethylbenzene-1,2-diamine and 4-bromo-1,2-benzenediamine, to provide robust and adaptable experimental protocols.[3][5]

Synthesis of the Building Block

The synthesis of this compound can be achieved from commercially available precursors. A common synthetic route involves the reduction of an N-methylated nitroaniline. For instance, the synthesis can start from 4-bromo-N-methyl-2-nitroaniline, which is then reduced to the target diamine.[6]

Caption: General synthesis route for this compound.

Application in Heterocycle Synthesis

The strategic placement of the two amino groups makes this diamine an ideal precursor for condensation reactions to form five- and six-membered heterocyclic rings.

Synthesis of Benzimidazole Derivatives

The benzimidazole scaffold is a critical pharmacophore found in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][7] The synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde, followed by cyclization and oxidation.

The reaction of this compound with a substituted aldehyde is expected to produce a mixture of 5-bromo-1-methyl- and 6-bromo-1-methyl-1H-benzimidazole derivatives, although the 5-bromo-1-methyl isomer is often the major product due to the higher nucleophilicity of the secondary amine.

Caption: General pathway for the synthesis of benzimidazole derivatives.

Experimental Protocol: Synthesis of 5-Bromo-1-methyl-2-aryl-1H-benzimidazoles

This protocol is adapted from established methods for similar o-phenylenediamines.[3][4]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in ethanol (15 mL).

-

Reagent Addition: Add a mild oxidizing agent, such as sodium metabisulfite (0.5 mmol), to the solution.

-

Reaction Conditions: Reflux the reaction mixture for 3-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Table 1: Representative Data for Analogous Benzimidazole Syntheses

The following data is compiled from reactions using analogous 4-substituted-o-phenylenediamines and should be considered representative.

| Reagent 1 (Diamine) | Reagent 2 (Aldehyde) | Catalyst/Oxidant | Solvent | Conditions | Time (h) | Yield (%) | Reference |

| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | Sodium Metabisulfite | N/A | Reflux | 8 | 89 | [8] |

| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | Sodium Metabisulfite | N/A | Microwave | 10 min | 98 | [8] |

| o-phenylenediamine | Benzaldehyde | H₂O₂ / HCl | Acetonitrile | Room Temp | ~0.5-2 | >90 | [9] |

Synthesis of Quinoxaline Derivatives

Quinoxalines are another class of heterocycles with significant pharmacological importance, known for their antibacterial and anticancer activities.[3][10] They are typically synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal).[11][12]

Caption: General pathway for the synthesis of quinoxaline derivatives.

Experimental Protocol: Synthesis of 6-Bromo-1-methyl-2,3-diaryl-quinoxalines

This general procedure is based on well-established protocols for quinoxaline synthesis.[3][12]

-

Dissolution: Dissolve this compound (1.0 mmol) and an α-dicarbonyl compound (e.g., benzil, 1.0 mmol) in ethanol or acetic acid (10 mL) in a round-bottom flask.

-

Reaction: Stir the mixture at room temperature or heat under reflux for 1-4 hours. The reaction can often be catalyzed by a few drops of acid.

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Isolation: Cool the reaction mixture. The product often crystallizes directly from the solution.

-

Purification: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. If necessary, the product can be further purified by recrystallization.

Table 2: Representative Catalysts and Conditions for Quinoxaline Synthesis

The following data is compiled from reactions using various o-phenylenediamines and should be considered representative.

| Diamine | Dicarbonyl | Catalyst / Medium | Conditions | Reference |

| o-phenylenediamine | Benzil | Graphite | Ethanol, Reflux | [13] |

| o-phenylenediamine | Glyoxal | Ni-nanoparticles | Acetonitrile, Stir | [11] |

| o-phenylenediamines | 1,2-diketones | MnFe₂O₄ nano-material | Room Temp | [13] |

| o-phenylenediamine | Phenacyl Bromide | Pyridine | THF, Room Temp | [14] |

General Experimental and Analytical Workflow

The successful synthesis and characterization of novel heterocyclic compounds require a systematic workflow.

Caption: A typical workflow for synthesis, purification, and analysis.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its bifunctional nature allows for straightforward condensation reactions to form medicinally relevant scaffolds like benzimidazoles and quinoxalines. The bromo substituent provides a crucial site for post-condensation modifications, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocols and data provided herein, based on established chemical transformations of analogous compounds, offer a solid foundation for researchers to explore novel derivatives for applications in drug discovery and materials science.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 12. benchchem.com [benchchem.com]

- 13. soc.chim.it [soc.chim.it]

- 14. acgpubs.org [acgpubs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoxalines from 4-Bromo-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The quinoxaline scaffold is a key structural motif in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This document provides detailed protocols and application notes for the synthesis of quinoxaline derivatives starting from 4-Bromo-N1-methylbenzene-1,2-diamine, a versatile building block for creating a library of novel quinoxaline compounds. The presence of the bromo- and N-methyl substituents allows for further functionalization, making this starting material particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

The primary method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is often catalyzed by acids or other reagents to improve yields and reaction times. The N-methyl group on the diamine can influence the nucleophilicity and steric hindrance of the amino groups, potentially affecting the reaction rate and regioselectivity of the cyclization.

Synthesis of 6-Bromo-1-methyl-2,3-disubstituted Quinoxalines

The general reaction for the synthesis of quinoxalines from this compound involves its condensation with a 1,2-dicarbonyl compound. This reaction can be carried out under various conditions, often employing a catalyst to facilitate the reaction.

A plausible reaction mechanism for the acid-catalyzed synthesis is depicted below. The reaction is initiated by the protonation of one of the carbonyl groups of the 1,2-dicarbonyl compound, which increases its electrophilicity. This is followed by a nucleophilic attack from one of the amino groups of the diamine. A series of proton transfer, cyclization, and dehydration steps then lead to the final quinoxaline product.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the synthesis of quinoxalines from this compound is not extensively reported, the following table summarizes representative quantitative data from analogous reactions of substituted o-phenylenediamines with 1,2-dicarbonyl compounds under various catalytic conditions. This data provides a useful reference for optimizing the synthesis of novel quinoxaline derivatives.

| Catalyst | 1,2-Dicarbonyl Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| p-Toluenesulfonic acid | Benzil | Ethanol | Reflux | 2 h | 92 | [Generic Protocol] |

| Acetic Acid | Benzil | Ethanol | Reflux | 3 h | 88 | [Generic Protocol] |

| Iodine (20 mol%) | Benzil | DMSO | 100 | 1 h | 95 | [Generic Protocol] |

| Ceric Ammonium Nitrate (CAN) | Benzil | Acetonitrile | Room Temp | 20 min | 98 | [1] |

| Hexafluoroisopropanol (HFIP) | Benzil | HFIP | Room Temp | 1 h | 95 | [1] |

| TiO2-Pr-SO3H | Benzil | Ethanol | Room Temp | 10 min | 95 | [1] |

| Zinc Triflate | Glyoxal | Acetonitrile | Room Temp | 30 min | 90 | [1] |

| Thiamine (Vitamin B1) | 4-Nitrobenzil | Ethanol | Room Temp (Ultrasonic) | 1 h | High | [2] |

| None (Catalyst-Free) | Benzil | Methanol | Room Temp | 1 min | 93 | [3] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative quinoxaline, 6-Bromo-1-methyl-2,3-diphenylquinoxaline, from this compound and benzil.

Materials:

-

This compound

-

Benzil

-

Ethanol (Absolute)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Vacuum filtration apparatus

Experimental Workflow Diagram:

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) and benzil (1.0 mmol) in absolute ethanol (20 mL).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 mmol).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add deionized water to the mixture until a precipitate forms.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol and then with deionized water to remove any unreacted starting materials and catalyst.

-

Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the synthesized 6-Bromo-1-methyl-2,3-diphenylquinoxaline can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Conclusion

The synthesis of quinoxalines from this compound provides a versatile route to a wide range of potentially bioactive molecules. The presented protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The ability to introduce diverse substituents at the 2 and 3-positions of the quinoxaline core, coupled with the potential for further modification at the bromo- and N-methyl positions, makes this a powerful strategy for the development of new chemical entities with tailored biological activities.

References

Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives Using 4-Bromo-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel benzimidazole derivatives utilizing 4-Bromo-N1-methylbenzene-1,2-diamine as a key intermediate. Benzimidazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The N1-methylation and C6-bromination of the benzimidazole scaffold, derived from the specified starting material, offer unique opportunities for further structural modifications and the development of new therapeutic agents.

Overview of Synthetic Strategies

The primary and most direct method for the synthesis of 2-substituted-6-bromo-1-methyl-1H-benzo[d]imidazoles from this compound involves a condensation reaction with either an aldehyde or a carboxylic acid (or its derivative). This reaction proceeds through the formation of a Schiff base intermediate when using an aldehyde, followed by an intramolecular cyclization and subsequent aromatization, often facilitated by an oxidizing agent or atmospheric oxygen.[1] When employing a carboxylic acid, the reaction is typically promoted by heat or acidic conditions to facilitate dehydration.[6]

A variety of catalysts can be employed to enhance the efficiency of these reactions, ranging from simple acid catalysts like p-toluenesulfonic acid to metal-based catalysts such as nano-Fe2O3.[1] The choice of solvent and reaction temperature is crucial and can significantly influence the reaction rate and yield.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the synthesis of 6-bromo-1-methyl-2-substituted-1H-benzo[d]imidazoles based on analogous reactions reported in the literature.

| Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | p-Toluenesulfonic acid | Ethanol | Reflux | 4-6 | 85-95 | [1] |

| 4-Chlorobenzaldehyde | nano-Fe2O3 | Methanol | 60 | 3-5 | 88-96 | [1] |